DPP-4 Inhibitory Potency of Tetrahydropyran Scaffolds vs. Structurally Related Piperidine Analogs
In a direct head-to-head comparison within a medicinal chemistry program, tri-substituted tetrahydropyran analogs exhibited superior DPP-4 inhibition compared to their piperidine counterparts. A specific tetrahydropyran analog achieved an IC50 of 1.1 nM, representing a 4.5-fold improvement in potency over the most potent piperidine analog (IC50 = 5.0 nM) in the same series [1]. This differentiation is attributed to the oxygen atom's ability to engage in additional polar interactions within the DPP-4 active site, a feature absent in the piperidine ring [1].
| Evidence Dimension | DPP-4 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.1 nM (for a tri-substituted tetrahydropyran analog) |
| Comparator Or Baseline | 5.0 nM (for the most potent piperidine analog in the same series) |
| Quantified Difference | 4.5-fold increase in potency (lower IC50 is better) |
| Conditions | In vitro enzyme inhibition assay using recombinant human DPP-4 |
Why This Matters
This 4.5-fold potency advantage at the core scaffold level is a critical driver for selecting tetrahydropyran-based building blocks like 5-aminotetrahydro-2H-pyran-3-carboxylic acid for lead optimization in DPP-4 programs.
- [1] Biftu, T. et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(19), 5361-5366. View Source
